Cas no 2118759-13-8 (Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate)

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with an amino group and a 3,4,5-trimethoxyphenyl moiety, esterified at the 2-position. This structure imparts versatility in medicinal chemistry and materials science applications. The trimethoxy substitution enhances electron density, potentially improving binding affinity in biologically active molecules. The amino and ester functional groups offer sites for further derivatization, making it a valuable intermediate in heterocyclic synthesis. Its well-defined reactivity and stability under standard conditions facilitate its use in complex organic transformations. The compound is particularly relevant in the development of pharmacophores targeting kinase inhibition or other therapeutic pathways.
Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate structure
2118759-13-8 structure
Product name:Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
CAS No:2118759-13-8
MF:C15H17NO5S
Molecular Weight:323.364183187485
CID:6122159
PubChem ID:165901466

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-17987107
    • methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
    • 2118759-13-8
    • Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
    • インチ: 1S/C15H17NO5S/c1-18-10-5-8(6-11(19-2)13(10)20-3)12-7-9(16)14(22-12)15(17)21-4/h5-7H,16H2,1-4H3
    • InChIKey: JHSYTTMXJBIMIS-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C=C1C1C=C(C(=C(C=1)OC)OC)OC)N

計算された属性

  • 精确分子量: 323.08274382g/mol
  • 同位素质量: 323.08274382g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 369
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 108Ų
  • XLogP3: 3.2

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-17987107-0.1g
2118759-13-8
0.1g
$490.0 2023-09-19
Enamine
EN300-17987107-2.5g
2118759-13-8
2.5g
$1089.0 2023-09-19
Enamine
EN300-17987107-0.5g
2118759-13-8
0.5g
$535.0 2023-09-19
Enamine
EN300-17987107-10.0g
2118759-13-8
10g
$2024.0 2023-05-25
Enamine
EN300-17987107-1g
2118759-13-8
1g
$557.0 2023-09-19
Enamine
EN300-17987107-10g
2118759-13-8
10g
$2393.0 2023-09-19
Enamine
EN300-17987107-1.0g
2118759-13-8
1g
$470.0 2023-05-25
Enamine
EN300-17987107-0.25g
2118759-13-8
0.25g
$513.0 2023-09-19
Enamine
EN300-17987107-5g
2118759-13-8
5g
$1614.0 2023-09-19
Enamine
EN300-17987107-0.05g
2118759-13-8
0.05g
$468.0 2023-09-19

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate 関連文献

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylateに関する追加情報

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate (CAS No. 2118759-13-8): A Comprehensive Overview

Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate, identified by its CAS number 2118759-13-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of an amino group and a trimethoxyphenyl substituent, make it a promising candidate for further investigation in drug discovery and development.

The< strong>trimethoxyphenyl moiety introduces a lipophilic character to the molecule, enhancing its solubility and permeability across biological membranes. This property is particularly advantageous in the design of orally active pharmaceuticals. Additionally, the< strong>amino group at the 3-position of the thiophene ring provides a site for further functionalization, allowing for the development of more complex derivatives with tailored biological properties.

In recent years, there has been growing interest in thiophene-based compounds due to their role as scaffolds in the development of novel therapeutic agents. For instance, studies have demonstrated that thiophene derivatives exhibit< strong>antimicrobial,< strong>anti-inflammatory, and< strong>anticancer activities. The< strong>Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate compound has been explored in several preclinical studies for its potential pharmacological effects.

One notable area of research involves the investigation of thiophene derivatives as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The< strong>Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate has shown promise as a kinase inhibitor due to its ability to bind to the active site of these enzymes and modulate their activity. Preliminary studies have indicated that this compound can inhibit the proliferation of cancer cells by disrupting key signaling pathways.

The synthesis of< strong>Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a thiophene intermediate followed by functionalization with an amino group and a trimethoxyphenyl substituent. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications on the thiophene ring.

The pharmacokinetic properties of< strong>Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate have also been studied to assess its bioavailability and metabolic stability. In vitro and in vivo experiments have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for understanding how the compound behaves within the body and for predicting its potential therapeutic efficacy.

In conclusion, Methyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate represents a significant advancement in pharmaceutical chemistry with potential applications in various therapeutic areas. Its unique structural features and demonstrated biological activities make it a valuable compound for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new medicines.

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